[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with an isopropylsulfanyl group and an acetic acid moiety.
Preparation Methods
The synthesis of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions involving the benzimidazole derivative and acetic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The isopropylsulfanyl group may enhance the compound’s binding affinity and specificity, while the acetic acid moiety can facilitate its solubility and bioavailability .
Comparison with Similar Compounds
[2-(Isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid can be compared with other benzimidazole derivatives, such as:
[2-(Methylsulfanyl)-1H-benzimidazol-1-yl]acetic acid: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.
[2-(Ethylsulfanyl)-1H-benzimidazol-1-yl]acetic acid: Contains an ethylsulfanyl group, which may affect its chemical and biological properties.
[2-(Phenylsulfanyl)-1H-benzimidazol-1-yl]acetic acid: Features a phenylsulfanyl group, potentially altering its reactivity and interactions
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)17-12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVKCLCVBIXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210320 |
Source
|
Record name | 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313241-15-5 |
Source
|
Record name | 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313241-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Methylethyl)thio]-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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